molecular formula C22H27N3O4 B4227557 N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

Cat. No.: B4227557
M. Wt: 397.5 g/mol
InChI Key: ARFGMXQCBFQFQY-UHFFFAOYSA-N
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Description

N-[7-(3,4-Dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted with a 3,4-dimethoxyphenyl group at the 7-position and a branched 2-ethylbutanamide moiety at the 2-position. This compound is hypothesized to target kinase or protease enzymes due to structural similarities with known inhibitors .

Properties

IUPAC Name

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-5-13(6-2)21(27)25-22-23-12-16-17(24-22)9-15(10-18(16)26)14-7-8-19(28-3)20(11-14)29-4/h7-8,11-13,15H,5-6,9-10H2,1-4H3,(H,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFGMXQCBFQFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dimethoxyphenyl group and the ethylbutanamide side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to achieve the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

a. 3,5-Dimethoxy-N-[7-(4-Methylphenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Benzamide
  • Structural Differences: Phenyl Substituents: 3,5-Dimethoxy vs. 3,4-dimethoxy in the target compound. Acyl Group: Benzamide (flat aromatic ring) vs. 2-ethylbutanamide (branched aliphatic chain). The benzamide group may enhance rigidity but reduce solubility compared to the flexible ethylbutanamide chain.
  • Physicochemical Properties :
    • Molecular Weight: ~434 g/mol (estimated) vs. target compound’s ~410 g/mol.
    • LogP (Predicted): Higher logP for the benzamide derivative due to aromaticity, reducing aqueous solubility .
b. N-[7-(3-Chlorophenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Propanamide
  • Structural Differences :
    • Phenyl Substituent : 3-Chloro (electron-withdrawing) vs. 3,4-dimethoxy (electron-donating). The chloro group may decrease metabolic stability but enhance electrophilic interactions .
    • Acyl Group : Propanamide (shorter chain) vs. 2-ethylbutanamide. The shorter chain reduces steric bulk, possibly improving target engagement but limiting membrane penetration.
  • Physicochemical Properties :
    • Molecular Weight: 329.78 g/mol (lower than the target compound), with a logP ~2.5 (estimated) .
c. Pyrido[1,2-a]Pyrimidin-4-one Derivatives (European Patent Compounds)
  • Core Scaffold: Pyrido[1,2-a]pyrimidin-4-one vs. tetrahydroquinazolinone.
  • Substituents :
    • 3,4-Dimethoxyphenyl group retained (common motif).
    • Piperazine or diazepane rings at the 7-position: These substituents improve solubility and modulate pharmacokinetics via basic nitrogen atoms .

Comparative Data Table

Compound Name Core Structure Phenyl Substituent Acyl/Other Group Molecular Weight (g/mol) Predicted logP
Target Compound Tetrahydroquinazolinone 3,4-Dimethoxy 2-Ethylbutanamide ~410 ~3.2
3,5-Dimethoxy-N-[7-(4-Methylphenyl)-...-yl]Benzamide Tetrahydroquinazolinone 3,5-Dimethoxy Benzamide ~434 ~3.8
N-[7-(3-Chlorophenyl)-...-yl]Propanamide Tetrahydroquinazolinone 3-Chloro Propanamide 329.78 ~2.5
2-(3,4-Dimethoxyphenyl)-7-(4-Ethylpiperazin-1-yl)-...-one Pyrido[1,2-a]pyrimidinone 3,4-Dimethoxy 4-Ethylpiperazine ~438 ~2.1

Pharmacological Implications

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy substitution in the target compound may favor interactions with polar enzyme pockets compared to the 3-chloro derivative’s hydrophobic interactions .
  • Acyl Chain Flexibility : The 2-ethylbutanamide group likely improves bioavailability over rigid benzamide derivatives, as seen in similar kinase inhibitors .
  • Heterocyclic Core Impact: Tetrahydroquinazolinone scaffolds are associated with kinase inhibition (e.g., EGFR), whereas pyrido-pyrimidinones are linked to protease targets (e.g., PARP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

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